3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 257862-49-0
VCID: VC4921406
InChI: InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3
SMILES: CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N
Molecular Formula: C9H8F3N3
Molecular Weight: 215.179

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS No.: 257862-49-0

Cat. No.: VC4921406

Molecular Formula: C9H8F3N3

Molecular Weight: 215.179

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile - 257862-49-0

Specification

CAS No. 257862-49-0
Molecular Formula C9H8F3N3
Molecular Weight 215.179
IUPAC Name 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3
Standard InChI Key YYACOYYXLDLBTI-UHFFFAOYSA-N
SMILES CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at three positions:

  • Position 2: A cyano group (–C≡N), which enhances polarity and participates in dipole-dipole interactions.

  • Position 3: A dimethylamino group (–N(CH₃)₂), providing basicity and influencing solubility.

  • Position 5: A trifluoromethyl group (–CF₃), known for its electron-withdrawing effects and metabolic resistance .

The IUPAC name, 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, reflects this substitution pattern. Key identifiers include:

  • CAS Registry Number: 257862-49-0.

  • SMILES: CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N.

  • InChIKey: YYACOYYXLDLBTI-UHFFFAOYSA-N.

Crystallographic and Stereochemical Considerations

While X-ray crystallography data for this specific compound is limited, analogs like 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) exhibit planar pyridine rings with substituents adopting positions perpendicular to the ring to minimize steric hindrance . The trifluoromethyl group’s tetrahedral geometry and the cyano group’s linearity likely create a steric environment that influences reactivity and intermolecular interactions .

Synthesis Methods and Optimization

Key Synthetic Routes

The synthesis of 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step functionalization of pyridine precursors. A patent (CN106349159A) describes a related synthesis for 3-chloro-2-cyano-5-trifluoromethyl pyridine, which shares structural similarities :

  • Salt Formation:

    • A chloro-substituted pyridine (e.g., 3-chloro-2-R-5-trifluoromethyl pyridine) is dissolved in a solvent (e.g., dichloromethane) and reacted with an activator like 4-dimethylaminopyridine (DMAP) under reflux .

    • The intermediate organic salt is isolated via filtration and vacuum drying.

  • Cyanation:

    • The salt undergoes nucleophilic substitution with a cyanide source (e.g., hydrocyanic acid) in a biphasic solvent system (e.g., dichloromethane/water) .

    • Acidic work-up and purification yield the final product.

Yield Optimization:

  • Using DMAP as an activator reduces cyanide consumption to 1–1.5 equivalents, improving atom economy .

  • Low-toxicity solvents like dichloromethane enhance safety and facilitate solvent recycling .

Alternative Approaches

  • Direct Cyanation: Substituting halogen atoms (Cl, Br) at position 2 with cyanide using CuCN or Ni catalysts in polar aprotic solvents .

  • Oxidative Cyanation: Treating pyridine N-oxides with trimethylsilyl cyanide (TMSCN) and an oxidizing agent .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight215.179 g/mol
Boiling PointNot reported (estimated >300°C)
Density~1.45 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO, DMF
pKa~-1.52 (predicted for –CF₃ group)

The trifluoromethyl group lowers electron density at the pyridine ring, reducing basicity compared to unsubstituted pyridines . The cyano group increases polarity, rendering the compound moderately soluble in polar aprotic solvents.

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor for apalutamide intermediates, nonsteroidal antiandrogens used in prostate cancer therapy . For example, 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) is a key building block in apalutamide synthesis .

Role in Material Science

Electronic Materials

Trifluoromethylpyridines are explored in organic semiconductors due to their electron-deficient nature, which facilitates n-type charge transport . The cyano group’s strong dipole moment further augments electron affinity, making the compound suitable for use in:

  • OLEDs: As electron-transport layers.

  • Sensors: For detecting nitroaromatic explosives via fluorescence quenching .

Coordination Chemistry

The dimethylamino group can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: ¹⁹F NMR confirms the presence of –CF₃ (δ ≈ -60 ppm) .

  • IR: Stretching vibrations at ~2240 cm⁻¹ (C≡N) and 1120 cm⁻¹ (C–F).

  • MS: ESI-MS typically shows [M+H]⁺ at m/z 216.1.

Chromatography

  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity .

Future Research Directions

  • Green Synthesis: Developing catalytic cyanation methods to replace stoichiometric reagents .

  • Drug Discovery: Exploring the compound’s utility in kinase inhibitors or antimicrobial agents.

  • Materials Optimization: Tuning electronic properties for high-performance optoelectronic devices .

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